molecular formula C11H12O4 B12821339 Allyl (3-methoxyphenyl) carbonate

Allyl (3-methoxyphenyl) carbonate

Cat. No.: B12821339
M. Wt: 208.21 g/mol
InChI Key: KYQWAKCJFRMKER-UHFFFAOYSA-N
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Description

Allyl (3-methoxyphenyl) carbonate: is an organic compound with the molecular formula C11H12O4. It is a carbonate ester derived from allyl alcohol and 3-methoxyphenol. This compound is known for its applications in organic synthesis, particularly as a protecting group for alcohols and phenols.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl (3-methoxyphenyl) carbonate can be synthesized through the reaction of allyl chloroformate with 3-methoxyphenol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl carbonates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of allyl (3-methoxyphenyl) carbonate primarily involves its role as a protecting group. The carbonate ester can be cleaved under acidic or basic conditions, releasing the free alcohol or phenol. This cleavage occurs through a nucleophilic attack on the carbonyl carbon, followed by the elimination of carbon dioxide .

Comparison with Similar Compounds

    Allyl phenyl carbonate: Similar structure but lacks the methoxy group.

    Benzyl (3-methoxyphenyl) carbonate: Contains a benzyl group instead of an allyl group.

    Methyl (3-methoxyphenyl) carbonate: Contains a methyl group instead of an allyl group.

Uniqueness: Allyl (3-methoxyphenyl) carbonate is unique due to the presence of both the allyl and methoxy groups, which confer specific reactivity and stability properties. The allyl group allows for additional functionalization through reactions such as allylation, while the methoxy group provides electron-donating effects that can influence the compound’s reactivity .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(3-methoxyphenyl) prop-2-enyl carbonate

InChI

InChI=1S/C11H12O4/c1-3-7-14-11(12)15-10-6-4-5-9(8-10)13-2/h3-6,8H,1,7H2,2H3

InChI Key

KYQWAKCJFRMKER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)OCC=C

Origin of Product

United States

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